6-Oxa-7-azabicyclo[3.1.1]heptane
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Overview
Description
6-Oxa-7-azabicyclo[3.1.1]heptane is a bicyclic compound that features both an oxygen and a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-7-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic structure with high yield and purity . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for 6-Oxa-7-azabicyclo[31For example, the double alkylation of cyclohexane 1,3-diesters with diiodomethane has been used to produce related bicyclic structures on a large scale .
Chemical Reactions Analysis
Types of Reactions
6-Oxa-7-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
6-Oxa-7-azabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activity.
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and other biological processes.
Industry: Its stability and reactivity make it a valuable intermediate in the production of various pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Oxa-7-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that are not accessible to other molecules, thereby exerting its effects. The exact pathways involved can vary depending on the specific application and the target molecule.
Comparison with Similar Compounds
6-Oxa-7-azabicyclo[3.1.1]heptane can be compared to other similar compounds, such as:
3-Oxa-6-azabicyclo[3.1.1]heptane: This compound is a morpholine isostere and shows similar lipophilicity.
3-Substituted 6-azabicyclo[3.1.1]heptanes: These compounds are nonclassical piperidine isosteres and are used in drug discovery.
The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure, which imparts distinct physicochemical properties and reactivity.
Properties
Molecular Formula |
C5H9NO |
---|---|
Molecular Weight |
99.13 g/mol |
IUPAC Name |
6-oxa-7-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-4-6-5(3-1)7-4/h4-6H,1-3H2 |
InChI Key |
AYRXLJYMPKLQFV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2NC(C1)O2 |
Origin of Product |
United States |
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